2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Description
The compound 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a 4-(1H-imidazol-1-yl)phenyl group at position 6 and a thioether-linked acetamide moiety at position 2. The acetamide group is further functionalized with a 2-methylphenyl substituent. This structure integrates heterocyclic motifs (pyridazine and imidazole) known for their roles in medicinal chemistry, particularly in targeting enzymes or receptors involved in signaling pathways .
The structural validation of this compound likely employed crystallographic methods such as the SHELX software suite, which is widely used for small-molecule refinement and structure solution . Techniques described in Structure Validation in Chemical Crystallography (e.g., analysis of residual electron density, bond-length accuracy) would ensure the precision of its geometric parameters .
Properties
IUPAC Name |
2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-16-4-2-3-5-19(16)24-21(28)14-29-22-11-10-20(25-26-22)17-6-8-18(9-7-17)27-13-12-23-15-27/h2-13,15H,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJIBSSULNVPPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole and pyridazine intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acetamide formation.
Imidazole Synthesis: Imidazole can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Pyridazine Synthesis: Pyridazine derivatives can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Coupling Reaction: The imidazole and pyridazine intermediates are coupled using a thiol reagent under basic conditions to form the sulfanyl linkage.
Acetamide Formation: The final step involves the reaction of the coupled product with 2-methylphenylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Reduction: The imidazole and pyridazine rings can be reduced under catalytic hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂)
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Reduced imidazole and pyridazine derivatives
Substitution: Nitrated or halogenated aromatic derivatives
Scientific Research Applications
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of imidazole and pyridazine moieties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Materials Science: The compound can be investigated for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, while the pyridazine ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
Compound 11p
(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p) shares the acetamide backbone but differs in its core structure, incorporating a benzodiazepine and pyrimidopyrimidine system .
| Feature | Target Compound | Compound 11p |
|---|---|---|
| Core Structure | Pyridazine with imidazole-phenyl substitution | Benzodiazepine-pyrimidopyrimidine hybrid |
| Key Functional Groups | Thioether, imidazole, 2-methylphenyl acetamide | Enamine, pyrimidopyrimidine, 6-methylpyridinylamino |
| Molecular Weight | ~439.5 g/mol (estimated) | ~708.8 g/mol (calculated) |
| Putative Targets | Kinases, cytochrome P450 enzymes (hypothesized) | Protein kinases, epigenetic regulators (e.g., bromodomains) |
Other Pyridazine Derivatives
Pyridazine-based analogues, such as 6-(4-methoxyphenyl)pyridazin-3-amine , lack the imidazole and thioether-acetamide substituents. These simpler derivatives often exhibit reduced target selectivity compared to the target compound, underscoring the importance of the imidazole and acetamide groups in enhancing binding interactions .
Research Findings and Limitations
Key Insights
- Validation Gaps : While crystallographic data (via SHELX) confirm its geometric parameters , experimental pharmacological data (e.g., IC₅₀ values, toxicity profiles) are absent in the provided evidence, limiting direct functional comparisons.
Biological Activity
The compound 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide is an intriguing molecule in medicinal chemistry, primarily due to its complex structure that incorporates imidazole and pyridazine rings. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 417.4 g/mol . The structure features:
- An imidazole ring that may interact with metal ions or enzyme active sites.
- A pyridazine ring capable of binding to nucleic acids or proteins.
- A sulfanyl group that enhances the compound's reactivity and potential bioactivity.
The biological activity of this compound is hypothesized to arise from its ability to modulate various biological pathways through specific molecular interactions:
- The imidazole moiety can act as a ligand for metal ions, influencing enzymatic activities.
- The pyridazine ring may facilitate interactions with cellular receptors or nucleic acids, potentially leading to altered gene expression or signal transduction pathways.
These interactions suggest that the compound could have applications in targeting diseases related to enzyme dysfunction or aberrant signaling pathways.
Antimicrobial Properties
Research indicates that compounds containing imidazole and pyridazine structures exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against pathogens such as Aspergillus fumigatus, which is known for causing pulmonary infections. The mechanism often involves disruption of microbial cell wall integrity or interference with metabolic pathways essential for pathogen survival .
Anticancer Activity
Studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. This compound's unique structure suggests potential anticancer properties, particularly through the modulation of apoptosis-related proteins and cell cycle regulators .
Case Studies
- Study on Antifungal Activity : A study investigated the antifungal properties of imidazole-containing compounds similar to this one, revealing effective inhibition against various fungal strains, suggesting a promising avenue for treating fungal infections .
- Anticancer Research : In vitro studies have shown that related compounds can significantly reduce the viability of cancer cell lines, indicating potential for development into anticancer therapeutics .
Comparative Analysis with Similar Compounds
Table 1 summarizes the biological activities of structurally similar compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | Antimicrobial | |
| N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
